molecular formula C9H13ClFNO2 B6213876 1-(2-fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride CAS No. 2728142-77-4

1-(2-fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride

Cat. No.: B6213876
CAS No.: 2728142-77-4
M. Wt: 221.7
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Description

1-(2-fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a fluorine atom and two methoxy groups attached to a benzene ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 2-fluoro-3,4-dimethoxybenzaldehyde.

    Reductive Amination: The benzaldehyde is subjected to reductive amination using methanamine in the presence of a reducing agent such as sodium cyanoborohydride. This step results in the formation of 1-(2-fluoro-3,4-dimethoxyphenyl)methanamine.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(2-fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biology: The compound is studied for its potential effects on neurotransmitter systems.

    Materials Science: It is explored for use in the development of novel materials with specific electronic properties.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. It is believed to act on neurotransmitter receptors and transporters, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: This compound is similar in structure but lacks the fluorine atom.

    2,3,4-Trifluorobenzenemethanamine: This compound has multiple fluorine atoms and different substitution patterns on the benzene ring.

Uniqueness

1-(2-fluoro-3,4-dimethoxyphenyl)methanamine hydrochloride is unique due to the presence of both fluorine and methoxy groups, which confer specific electronic and steric properties. These properties make it a valuable intermediate in the synthesis of complex molecules and contribute to its potential biological activity.

Properties

CAS No.

2728142-77-4

Molecular Formula

C9H13ClFNO2

Molecular Weight

221.7

Purity

95

Origin of Product

United States

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